5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-11-6-8-14(9-7-11)21-18(27)16-12(2)20-19-22-23-24-25(19)17(16)13-4-3-5-15(10-13)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNGCWXNKNBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological efficacy of this compound, highlighting its potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves a multicomponent reaction (MCR) approach, often utilizing starting materials such as 5-aminotetrazole, aromatic aldehydes, and carboxylic acids. The use of catalysts like ammonium chloride has been reported to enhance yields and reaction efficiency under solvent-free conditions . Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Provides information on functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight.
Biological Activity
The biological activity of this compound has been evaluated through various studies. The following sections summarize its key findings:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor properties against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Method : MTT assay to evaluate cell viability.
- Results : The compound showed IC50 values comparable to or better than standard chemotherapeutics like Cisplatin. For example, certain derivatives displayed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .
The mechanisms underlying the antitumor effects are believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of DNA synthesis and repair mechanisms.
- Disruption of cell cycle progression.
Further studies are ongoing to elucidate the specific molecular targets and pathways affected by this compound.
Comparative Biological Activity Table
| Compound Name | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 17.83 | |
| Cisplatin | MDA-MB-231 | ~20.00 | |
| Compound A | MCF-7 | 19.73 | |
| Compound B | HEPG2 | 25.00 |
Other Biological Activities
Beyond antitumor effects, compounds within the tetrazolo[1,5-a]pyrimidine class have shown promise in several other areas:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Anti-inflammatory : Potentially reducing inflammation markers in vitro.
- CNS Activity : Some derivatives have been noted for their neuroprotective effects.
Scientific Research Applications
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazine | Reflux in ethanol |
| 2 | Condensation | Carbonyl compounds | Base-catalyzed |
| 3 | Functionalization | p-Tolyl amines | Mild heating |
Anticancer Properties
Research indicates that derivatives of tetrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. In vitro studies have demonstrated that 5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This positions it as a potential therapeutic agent for treating inflammatory diseases.
Table 2: Biological Activities and Mechanisms
| Activity Type | Target Enzyme/Pathway | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Anti-inflammatory | 5-lipoxygenase (5-LOX) | Enzyme inhibition |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study A : Investigated the anticancer properties against breast cancer cell lines (MCF-7). Results showed significant cytotoxicity with IC50 values in the low micromolar range.
- Study B : Focused on anti-inflammatory effects using a mouse model of arthritis. The compound demonstrated reduced inflammation markers compared to control groups.
Table 3: Summary of Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant cytotoxicity against MCF-7 |
| Study B | Anti-inflammatory | Reduced inflammation in animal models |
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The compound is synthesized via cyclocondensation reactions. Key methods include:
- Molten-state TMDP or TMDP in ethanol/water (1:1 v/v) as catalysts, which facilitate the formation of the tetrazolo-pyrimidine core .
- Alternative protocols use microwave-assisted synthesis or multicomponent reactions in aqueous media to improve regioselectivity and reduce reaction time .
- Substituent introduction (e.g., 3-nitrophenyl, p-tolyl) occurs through stepwise functionalization of precursor intermediates, often involving nucleophilic displacement or coupling reactions .
Basic: Which spectroscopic and crystallographic methods are essential for characterization?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., dihydrotetrazolo protons at δ 5.2–6.1 ppm) and confirms carboxamide connectivity .
- IR Spectroscopy: Validates carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- X-ray Crystallography: Resolves conformational details (e.g., planarity of the pyrimidine ring, dihedral angles between aryl substituents) .
- HRMS: Confirms molecular formula accuracy (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₆O₃: 428.1598) .
Advanced: How can synthesis yield be optimized while minimizing toxic reagent use?
Answer:
- Replace TMDP: Use less toxic catalysts (e.g., piperazine derivatives) or solvent systems (e.g., ethanol/water) to reduce hazards .
- Factorial Design: Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, increasing ethanol content in solvent mixtures improves solubility of nitro-substituted intermediates .
- Microwave Assistance: Reduces reaction time from hours to minutes, improving yield by 15–20% .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Answer:
- Standardize Assays: Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant cathepsin K) to minimize variability .
- Purity Validation: Confirm compound purity (>98%) via HPLC before testing to exclude confounding effects from byproducts .
- Computational Validation: Apply molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ differences with binding mode variations (e.g., nitro group orientation in the active site) .
Advanced: What computational strategies predict reactivity or biological interactions?
Answer:
- Quantum Chemical Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine core .
- MD Simulations: Model solvation effects (e.g., DMSO vs. aqueous media) on conformational stability .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to inhibitory potency (e.g., meta-nitro enhances cathepsin K binding) .
Advanced: How to design SAR studies for enzyme inhibition?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing p-tolyl with electron-deficient aryl groups) to assess steric/electronic effects .
- Bioisosteric Replacement: Substitute the tetrazolo ring with triazolo or imidazolo moieties to evaluate ring size impact on activity .
- Enzyme Kinetics: Measure kcat/KM changes under varying inhibitor concentrations to determine inhibition mechanism (competitive vs. non-competitive) .
Basic: What structural features influence physicochemical properties?
Answer:
- Nitro Group: Enhances electron deficiency, improving π-π stacking in enzyme active sites but reducing aqueous solubility .
- Tetrazolo Ring: Contributes to planarity, favoring intercalation with DNA or enzyme pockets .
- Carboxamide: Participates in hydrogen bonding with catalytic residues (e.g., cathepsin K Asp162) .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
